molecular formula C20H12F3N5S B2693017 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 723747-99-7

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B2693017
CAS RN: 723747-99-7
M. Wt: 411.41
InChI Key: YTGDBUSIZCXFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H12F3N5S and its molecular weight is 411.41. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The compound SS-0061 exhibits promising antimicrobial properties. Researchers have synthesized derivatives of thienopyrimidines, specifically focusing on the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), a key enzyme involved in bacterial resistance. The hybrid molecule 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one demonstrated high affinity to TrmD isolated from Pseudomonas aeruginosa. Notably, one derivative, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, exhibited the highest antimicrobial activity .

Androgen Receptor Modulation

Benzimidazole derivatives have also been explored for their potential as tissue-selective androgen receptor modulators (SARMs). Specifically, 2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol demonstrated both good muscle agonism and prostate inhibition, making it an interesting candidate for further investigation .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N5S/c21-20(22,23)14-9-17(12-5-7-25-8-6-12)28-19(13(14)10-24)29-11-18-26-15-3-1-2-4-16(15)27-18/h1-9H,11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGDBUSIZCXFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=C(C(=CC(=N3)C4=CC=NC=C4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile

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